Bis(2,5-dichlorophenyl) sulfoxide Exhibits Higher Lipophilicity than Non-Chlorinated or Mono-Chlorinated Analogs
Bis(2,5-dichlorophenyl) sulfoxide demonstrates a calculated LogP value of 6.33, which is substantially higher than the non-chlorinated parent diphenyl sulfoxide (LogP = 2.17) and the mono-chlorinated bis(4-chlorophenyl) sulfoxide analog . This difference arises from the presence of four chlorine atoms in the 2,5-positions, which increases molecular hydrophobicity and influences partitioning behavior in biphasic systems [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 6.33 |
| Comparator Or Baseline | Diphenyl sulfoxide (LogP = 2.17); Bis(4-chlorophenyl) sulfoxide (LogP ~4.0-4.5 estimated from structure) |
| Quantified Difference | Target LogP is ~4.16 units higher than diphenyl sulfoxide and ~1.8-2.3 units higher than bis(4-chlorophenyl) sulfoxide |
| Conditions | In silico calculation (ChemSrc data) |
Why This Matters
Higher lipophilicity impacts membrane permeability, tissue distribution, and extraction efficiency in biphasic reactions, making this compound suitable for applications requiring enhanced hydrophobic character.
- [1] diphenyl sulfoxide. SpringerMaterials Substance Profile, CAS 945-51-7. View Source
